molecular formula C14H20N2O4S B12658704 Bis(N-methylanilinium) sulphate CAS No. 38846-29-6

Bis(N-methylanilinium) sulphate

Katalognummer: B12658704
CAS-Nummer: 38846-29-6
Molekulargewicht: 312.39 g/mol
InChI-Schlüssel: GAEQQZIJYRWUCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(N-methylanilinium) sulphate is a chemical compound with the molecular formula C14H20N2O4S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two N-methylanilinium groups and a sulphate anion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N-methylanilinium) sulphate typically involves the reaction of N-methylaniline with sulphuric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

    N-methylaniline: is dissolved in a suitable solvent.

    Sulphuric acid: is added slowly to the solution while maintaining the temperature.

  • The reaction mixture is stirred until the formation of this compound is complete.
  • The product is then isolated and purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(N-methylanilinium) sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of N-methylaniline and other derivatives.

    Substitution: The N-methylanilinium groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminium hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of N-methylaniline and sulphate-containing compounds.

Wissenschaftliche Forschungsanwendungen

Bis(N-methylanilinium) sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Bis(N-methylanilinium) sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to changes in cellular processes. The specific pathways and molecular targets depend on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N,N-trimethylanilinium sulphate
  • N-methyl-N-phenylanilinium sulphate
  • N,N-dimethylanilinium sulphate

Uniqueness

Bis(N-methylanilinium) sulphate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its dual N-methylanilinium groups provide distinct reactivity compared to other similar compounds, making it valuable in both research and industrial contexts.

Eigenschaften

CAS-Nummer

38846-29-6

Molekularformel

C14H20N2O4S

Molekulargewicht

312.39 g/mol

IUPAC-Name

methyl(phenyl)azanium;sulfate

InChI

InChI=1S/2C7H9N.H2O4S/c2*1-8-7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6,8H,1H3;(H2,1,2,3,4)

InChI-Schlüssel

GAEQQZIJYRWUCU-UHFFFAOYSA-N

Kanonische SMILES

C[NH2+]C1=CC=CC=C1.C[NH2+]C1=CC=CC=C1.[O-]S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.